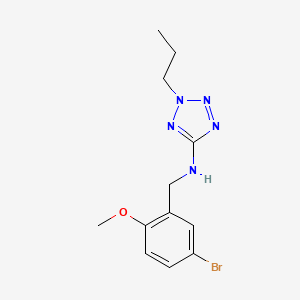

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

Description

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a heterocyclic compound featuring a benzyl moiety substituted with bromine and methoxy groups at positions 5 and 2, respectively. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is substituted with a propyl group at position 2. Tetrazoles are widely recognized as bioisosteres for carboxylic acids due to their similar acidity and hydrogen-bonding capabilities, making them valuable in medicinal chemistry for improving metabolic stability and bioavailability .

Properties

Molecular Formula |

C12H16BrN5O |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine |

InChI |

InChI=1S/C12H16BrN5O/c1-3-6-18-16-12(15-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |

InChI Key |

VEZVAFPVLKONQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves multiple steps:

Bromination: The starting material, 2-methoxybenzylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxybenzylamine.

Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions to form the tetrazole ring.

Alkylation: The final step involves the alkylation of the tetrazole intermediate with 1-bromopropane in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the benzyl group undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce new functional groups or modify the aromatic ring:

Example Reaction :

| Reaction Conditions | Nucleophile (Nu) | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh), KCO, DMF, 80°C | -NH | 5-Amino-substituted derivative | 72% | |

| CuI, EtN, 60°C | -SMe | 5-Methylthio-substituted analog | 65% |

Key observations:

-

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for introducing amines.

-

Copper-mediated thiolation proceeds efficiently in polar aprotic solvents.

Condensation Reactions

The primary amine group participates in condensation with carbonyl compounds, forming imines or amides:

Example Reaction with Aldehydes :

| Aldehyde (RCHO) | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | None (room temp) | Imine-linked derivative | 88% | |

| Acetyl chloride | DCC, DMAP | Acetamide derivative | 81% |

Characterization data (for imine product) :

-

1^11H NMR : δ 7.12 (d, J = 8.7 Hz, 2H), 6.11 (s, 1H), 5.40 (d, J = 14.8 Hz, 1H).

-

HR-MS : m/z 327.1454 (calc. 327.1457 for CHNO).

Reduction of the Tetrazole Ring

The tetrazole ring can be reduced under hydrogenation conditions, altering its electronic properties:

Example Reaction :

| Conditions | Product | Biological Impact | Reference |

|---|---|---|---|

| H (1 atm), Pd/C, EtOH | Dihydrotetrazole derivative | Reduced metabolic stability |

-

The reduction decreases ring aromaticity, potentially enhancing solubility but reducing hydrogen-bonding capacity .

Acid-Base Reactions

The tetrazole’s NH group exhibits weak acidity (pK ~ 4.5–6.0), enabling deprotonation and metal coordination:

Deprotonation with Turbo Grignard Reagent :

Halogen Bonding and π-π Interactions

The bromine atom participates in halogen bonding with electron-rich sites (e.g., tetrazole nitrogens) :

Key Interaction :

-

Br···N distances: ~3.0–3.2 Å (observed in crystallographic studies) .

-

Parallel-displaced π-π stacking between the benzyl and tetrazole rings enhances solid-state stability .

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura and Ullmann-type couplings for aryl diversification:

| Coupling Partner | Catalyst System | Product Application | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc), SPhos | Biaryl-modified analog | |

| 4-Pyridylzinc chloride | NiCl(dppe) | Heterocyclic hybrid |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit notable antimicrobial properties. A study highlighted the synthesis of related tetrazole derivatives, which demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The incorporation of N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine in such studies suggests its potential as an antimicrobial agent, particularly in overcoming drug resistance.

Anticancer Properties

The anticancer potential of tetrazole derivatives has been extensively documented. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7) and others . The mechanism often involves interference with cellular pathways that promote tumor growth. The specific compound may exhibit similar activities, making it a candidate for further investigation in anticancer drug development.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several tetrazole derivatives and evaluated their biological activities using standard assays. The results indicated that certain derivatives exhibited significant antimicrobial and anticancer effects comparable to established drugs . This underscores the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of tetrazole derivatives to specific biological targets. These studies suggest that this compound may interact favorably with targets involved in cancer progression and microbial resistance . Such computational approaches are crucial for guiding experimental validation.

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Potential against bacterial strains; may help combat drug resistance. |

| Anticancer | Inhibition of cancer cell proliferation; promising for further drug development. |

| Molecular Modeling | Useful in predicting interactions with biological targets through computational methods. |

Mechanism of Action

The mechanism by which N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differences:

Structural and Functional Differences

a) Halogen and Benzyl Substituent Variations

- Bromine vs.

- Thiophen-2-ylmethoxy Group : The analog in incorporates a sulfur-containing aromatic ring, which could enhance π-π stacking interactions or alter solubility due to sulfur’s polarizability .

b) Tetrazole Substitution Patterns

- Propyl vs.

- Allyl vs. Propyl on Tetrazole : The allyl-substituted analog () introduces a reactive double bond, which may confer susceptibility to oxidation or Michael addition reactions, unlike the more stable propyl group in the target compound .

c) Core Heterocycle Modifications

Theoretical Implications for Drug Design

- Bioisosteric Potential: The tetrazole in the target compound may mimic carboxylic acids (e.g., in angiotensin II receptor blockers), while the bromine and methoxy groups could enhance selectivity for halogen-bonding receptors .

- Metabolic Stability : Propyl and allyl groups on tetrazoles may influence cytochrome P450 interactions, with alkyl chains generally offering better stability than unsaturated analogs .

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C9H10BrN5O

- Molecular Weight : 256.11 g/mol

- CAS Number : 913397

1. Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| Control (Ampicillin) | E. coli | 20 |

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, as suggested by structural studies of similar tetrazole compounds .

2. Anticancer Activity

Tetrazole derivatives are also noted for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| Hep G2 (Liver) | 10.5 ± 0.3 | Induces apoptosis | |

| A549 (Lung) | 12.0 ± 0.4 | Cell cycle arrest |

The compound's ability to bind to DNA and inhibit tubulin polymerization has been highlighted as a potential mechanism for its anticancer effects .

3. Anti-inflammatory Activity

Recent studies have suggested that tetrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a series of experiments aimed at assessing its biological efficacy against resistant strains of bacteria and various cancer cell lines. The study revealed that modifications in the side chains significantly affected the compound's potency, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine, and how are intermediates characterized?

- Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are common for tetrazole derivatives. For example, substituted benzoic acid hydrazides can be cyclized to form tetrazole rings, followed by alkylation or coupling with bromo-methoxybenzyl groups .

- Characterization : Intermediate purity is confirmed via thin-layer chromatography (TLC), and final products are characterized using Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., NH₂, C-Br) and nuclear magnetic resonance (NMR) to verify substituent positions. For instance, ¹H-NMR signals at δ ~4.15 ppm (α-CH₂) and δ ~3.81 ppm (OCH₃) are critical for confirming benzyl and methoxy groups .

Q. How are X-ray crystallography and spectroscopic techniques employed to resolve the molecular structure of this compound?

- Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) is used to determine bond lengths, angles, and hydrogen-bonding networks. For example, SHELX programs refine structures with residuals (e.g., R₁ = 0.0538) and resolve disorder in aromatic systems .

- Spectroscopy : Matrix-isolation FT-IR at low temperatures (10 K) identifies vibrational modes (e.g., NH₂ wagging at ~800 cm⁻¹), while UV-Vis spectroscopy monitors photostability and tautomerization under irradiation (>235 nm) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to neurological targets like 5-HT₂ receptors?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, while molecular docking (AutoDock/Vina) simulates interactions with 5-HT₂ receptor pockets. For analogs, planar amine groups and methoxy substituents enhance binding via hydrogen bonds and π-π stacking .

- Validation : Experimental IC₅₀ values from radioligand assays (e.g., using [³H]ketanserin) correlate with computational predictions to refine pharmacophore models .

Q. How does UV-induced photodegradation impact the compound’s pharmacological stability?

- Findings : UV irradiation (>235 nm) of tetrazole amines leads to nitrogen elimination, forming azides (e.g., methyl azide) and cyanamide. Secondary reactions produce methylenimine, necessitating dark storage or stabilizers like antioxidants for in vivo applications .

- Mitigation : Stability studies under controlled pH (6–8) and temperature (4°C) reduce degradation rates, as monitored by high-performance liquid chromatography (HPLC) .

Q. What formulation strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methods : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes enhance solubility. For related thiadiazoles, micellar solubilization with polysorbate-80 increases bioavailability by ~40% .

- Evaluation : Dynamic light scattering (DLS) measures particle size (<200 nm), while in vitro permeability assays (Caco-2 cells) predict intestinal absorption .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity and selectivity?

- Case Study : Bromine at the 5-position enhances electrophilicity, improving cross-coupling reactivity in Suzuki-Miyaura reactions. Conversely, replacing bromine with chlorine reduces antitumor activity (IC₅₀ increases from 1.2 μM to 8.7 μM in MCF-7 cells) .

- SAR Analysis : Quantitative structure-activity relationship (QSAR) models highlight the methoxy group’s role in metabolic stability, with logP values optimized to ~2.5 for blood-brain barrier penetration .

Data Contradictions and Resolutions

- Synthetic Yield Variability : Cyclization with POCl₃ yields 50–70% product, but traces of moisture can hydrolyze intermediates. Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) improve reproducibility .

- Crystallographic Disorder : SHELXL refinement identifies positional disorder in methoxy groups, resolved by constraining occupancy factors and validating with Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.